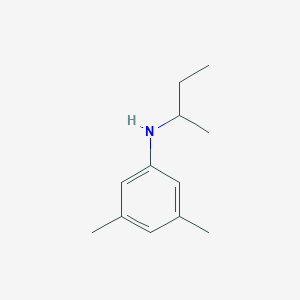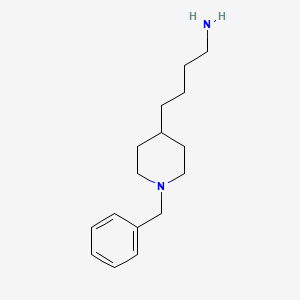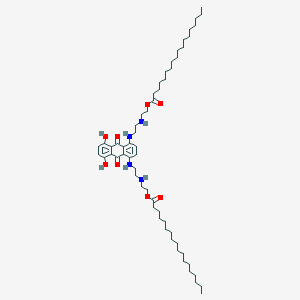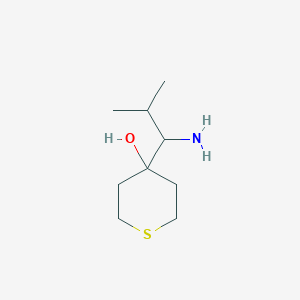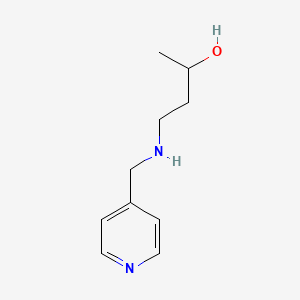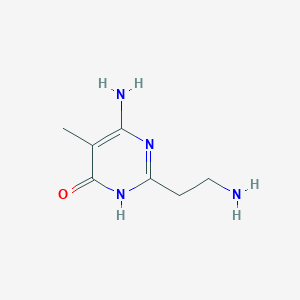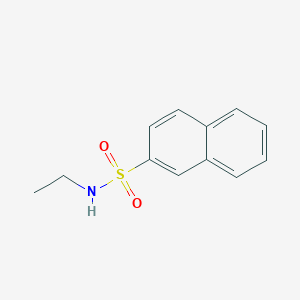
N-ethylnaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethylnaphthalene-2-sulfonamide is an organic compound with the molecular formula C12H13NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (–SO2NH2). This compound is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-ethylnaphthalene-2-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of naphthalene-2-thiol with ethylamine in the presence of an oxidizing agent, such as hydrogen peroxide or iodine . The reaction is typically carried out under mild conditions, making it an efficient and environmentally friendly process.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of sodium sulfinates and amines. This method provides a general and environmentally friendly access to sulfonamide compounds and tolerates a wide range of functional groups . The reaction is mediated by ammonium iodide (NH4I) and can be carried out under mild conditions, resulting in high yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: N-ethylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
N-ethylnaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of N-ethylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and replication. This mechanism makes this compound a potential antibacterial agent.
Comparaison Avec Des Composés Similaires
N-ethylnaphthalene-2-sulfonamide can be compared with other sulfonamide compounds, such as:
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: Known for its use as an antibacterial agent in the treatment of bacterial infections
Uniqueness: this compound is unique due to its specific structure, which includes an ethyl group attached to the naphthalene ring. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
71862-50-5 |
|---|---|
Formule moléculaire |
C12H13NO2S |
Poids moléculaire |
235.30 g/mol |
Nom IUPAC |
N-ethylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C12H13NO2S/c1-2-13-16(14,15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3 |
Clé InChI |
DDANNVJWHXFIDK-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



